molecular formula C27H24N4O6S B2670545 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 689772-34-7

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2670545
CAS No.: 689772-34-7
M. Wt: 532.57
InChI Key: PXLCLTBVUOPNLU-UHFFFAOYSA-N
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Description

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure This compound is notable for its diverse functional groups, including a benzodioxole moiety, a morpholine ring, and a nitrophenyl sulfanyl group

Preparation Methods

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts alkylation reaction using 1,3-benzodioxole and a suitable alkylating agent.

    Attachment of the Morpholine Ring: The morpholine ring can be incorporated through nucleophilic substitution reactions, where a halogenated precursor reacts with morpholine.

    Addition of the Nitrophenyl Sulfanyl Group: The nitrophenyl sulfanyl group can be added via a thiol-ene reaction or nucleophilic substitution using a nitrophenyl thiol and an appropriate electrophile.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds within the compound, leading to the formation of carboxylic acids or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: Due to its potential bioactivity, it may be investigated for its therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one would depend on its specific application. For instance, if it exhibits anticancer activity, it may act by inhibiting key enzymes involved in cell proliferation or inducing apoptosis in cancer cells. The molecular targets could include kinases, proteases, or other regulatory proteins, and the pathways involved might include signal transduction cascades or cell cycle regulation.

Comparison with Similar Compounds

Similar compounds to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one include other quinazolinone derivatives, benzodioxole-containing compounds, and morpholine-substituted molecules. These compounds may share some chemical properties but differ in their specific functional groups and biological activities. For example:

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4-one may have similar core structures but lack the benzodioxole and morpholine groups.

    Benzodioxole-Containing Compounds: Molecules such as piperonyl butoxide contain the benzodioxole moiety but differ in their overall structure and function.

    Morpholine-Substituted Molecules: Compounds like 4-morpholinylquinazoline may share the morpholine group but have different core structures and applications.

The uniqueness of this compound lies in its combination of these diverse functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O6S/c32-26-22-14-20(29-8-10-35-11-9-29)5-6-23(22)28-27(38-16-19-2-1-3-21(12-19)31(33)34)30(26)15-18-4-7-24-25(13-18)37-17-36-24/h1-7,12-14H,8-11,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLCLTBVUOPNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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